2,3-dihydro-1H-indol-4-yl(trimethyl)silane
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Overview
Description
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-4-yl(trimethyl)silane typically involves the reduction of corresponding indoles containing acceptor groups in the indole ring . One common method is the direct reduction of polyfunctional 2-oxindoles using various boron hydrides . The Fischer indole synthesis is another method, where optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux in methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction of functional groups in the indole ring is a common synthetic strategy.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Boron hydrides are commonly used for the reduction of functional groups.
Substitution: Electrophilic reagents like halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-4-yl(trimethyl)silane involves its interaction with molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The specific pathways and targets depend on the particular application and the structure of the derivative.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole: A closely related compound with similar properties.
2-Chloromelatonin: Another derivative with neuroprotective properties.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Uniqueness
2,3-Dihydro-1H-indol-4-yl(trimethyl)silane is unique due to its specific structure, which imparts distinct chemical and biological properties. Its trimethylsilyl group can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H17NSi |
---|---|
Molecular Weight |
191.34 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-4-yl(trimethyl)silane |
InChI |
InChI=1S/C11H17NSi/c1-13(2,3)11-6-4-5-10-9(11)7-8-12-10/h4-6,12H,7-8H2,1-3H3 |
InChI Key |
VBVMUZVFJACSIH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C1CCN2 |
Origin of Product |
United States |
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